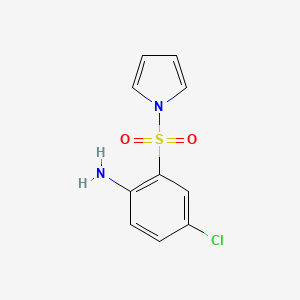
1H-Pyrrole, 1-((2-amino-5-chlorophenyl)sulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 1-((2-amino-5-chlorophenyl)sulfonyl)- is a compound that belongs to the pyrrole family, which is known for its diverse biological activities Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
准备方法
The synthesis of 1H-Pyrrole, 1-((2-amino-5-chlorophenyl)sulfonyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with 2,5-hexanedione in the presence of α-amylase derived from hog pancreas, resulting in the formation of the desired pyrrole compound . Another approach includes the Paal-Knorr pyrrole condensation, where 2,5-dimethoxytetrahydrofuran reacts with various amines and sulfonamines in water in the presence of a catalytic amount of iron(III) chloride . These methods provide good to excellent yields under mild reaction conditions.
化学反应分析
1H-Pyrrole, 1-((2-amino-5-chlorophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the electron-rich pyrrole ring. Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.
科学研究应用
1H-Pyrrole, 1-((2-amino-5-chlorophenyl)sulfonyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used in the design of new pharmaceuticals and bioactive molecules.
Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 1H-Pyrrole, 1-((2-amino-5-chlorophenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific biological activity being investigated.
相似化合物的比较
1H-Pyrrole, 1-((2-amino-5-chlorophenyl)sulfonyl)- can be compared with other similar compounds, such as:
1H-Pyrrole-2-carboxylic acid derivatives: These compounds share the pyrrole core structure but differ in the functional groups attached to the ring. They may exhibit different biological activities and chemical reactivity.
Indole derivatives: Indoles are structurally similar to pyrroles but contain a fused benzene ring. They also exhibit diverse biological activities and are used in various applications.
Pyrazole derivatives: Pyrazoles are five-membered heterocyclic compounds with two nitrogen atoms. They are known for their medicinal properties and are used in drug development.
The uniqueness of 1H-Pyrrole, 1-((2-amino-5-chlorophenyl)sulfonyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
173908-30-0 |
|---|---|
分子式 |
C10H9ClN2O2S |
分子量 |
256.71 g/mol |
IUPAC 名称 |
4-chloro-2-pyrrol-1-ylsulfonylaniline |
InChI |
InChI=1S/C10H9ClN2O2S/c11-8-3-4-9(12)10(7-8)16(14,15)13-5-1-2-6-13/h1-7H,12H2 |
InChI 键 |
OBNGBVCJYGHEQB-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


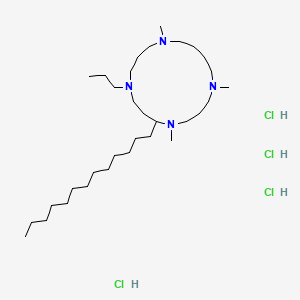
![2-ethyl-5-(1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12696214.png)
![7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione](/img/structure/B12696215.png)


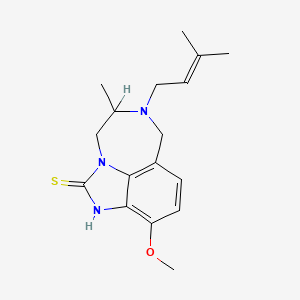
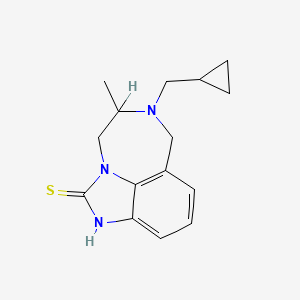




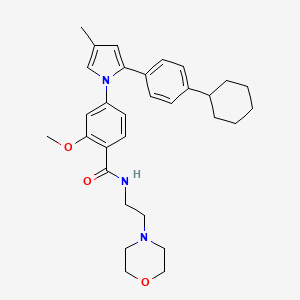
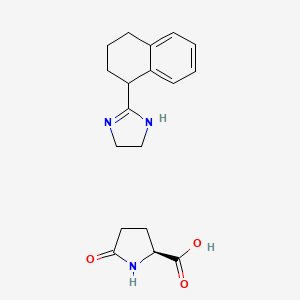
![2-[(4S)-4-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-2,6-dioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B12696276.png)
